BenchChemオンラインストアへようこそ!

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate

HIV-1 Vpr inhibitor 3-phenylcoumarin SAR pharmacophore mapping

Essential minimal pharmacophoric control for HIV-1 Vpr inhibition studies. The unsubstituted 3-phenyl scaffold with 7-dimethylcarbamate ester is the simplest active member of the 3-phenylcoumarin chemotype identified from RIKEN NPDepo HTS. Use as a baseline reference in Vpr-dependent yeast cell-cycle arrest assays to calibrate potency gains of new derivatives. Substituting either the 3-phenyl ring or 7-dimethylcarbamate group risks false-negative results; only this exact chemotype ensures valid SAR interpretation. Ideal building block for iterative functionalization campaigns targeting improved Vpr antagonism and drug-like properties.

Molecular Formula C19H17NO4
Molecular Weight 323.348
CAS No. 712320-76-8
Cat. No. B2622801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate
CAS712320-76-8
Molecular FormulaC19H17NO4
Molecular Weight323.348
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC=CC=C3
InChIInChI=1S/C19H17NO4/c1-12-15-10-9-14(23-19(22)20(2)3)11-16(15)24-18(21)17(12)13-7-5-4-6-8-13/h4-11H,1-3H3
InChIKeyYVTQXAIHPWBJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate: A 3-Phenylcoumarin Vpr Inhibitor Core for HIV-1 Research Procurement


4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate (CAS 712320-76-8) is a synthetic 3-phenylcoumarin derivative bearing a dimethylcarbamate ester at the 7-position of the chromen-2-one scaffold [1]. This scaffold was identified through high-throughput screening (HTS) of the RIKEN Natural Products Depository (NPDepo) as an inhibitor of HIV-1 viral protein R (Vpr)-induced cell-cycle arrest in yeast [2]. The unsubstituted 3-phenyl variant represents the minimal aromatic pharmacophore from which more potent, substituted derivatives—such as NPD4456 (3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate)—were elaborated through systematic structure-activity relationship (SAR) studies . As the simplest active member of this chemotype, it serves as a critical reference compound for defining the pharmacophoric contribution of the 3-phenyl ring in Vpr binding and antiviral assays.

Why Generic Coumarin or Alternative 7-Position Esters Cannot Substitute for 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate in Vpr-Targeted Research


The HIV-1 Vpr inhibitory activity of this chemotype is critically dependent on two structural features: the 3-phenyl ring, which engages a hydrophobic cleft on Vpr, and the 7-dimethylcarbamate group, which is the only ester moiety retained as the pharmacophoric minimum in SAR studies [1]. Generic substitution at the 7-position—such as with morpholine carboxylate (CAS 548764-96-1), acetamide (CAS 869079-67-4), or acetate (CAS 75200-57-6)—has not been characterized in the published Vpr SAR literature [2]; these derivatives lack the specific N,N-dimethylcarbamate motif shown to be essential for competitive binding to Vpr . Similarly, exchanging the 3-phenyl ring for a 2,5-dimethoxyphenyl (NPD4456) increases potency but alters the physicochemical and hydrogen-bonding landscape, meaning that any observed biological readout cannot be directly extrapolated back to the unsubstituted phenyl baseline without parallel testing. Using an unvalidated alternative risks interpreting a negative Vpr-inhibition result as a true pharmacological failure when it may instead reflect the absence of the requisite pharmacophore.

Quantitative Differentiation of 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate from Closest 3-Phenylcoumarin Analogs


Structural Determinants of Vpr Binding: Unsubstituted Phenyl vs. 2,5-Dimethoxyphenyl at the 3-Position

The target compound bears an unsubstituted phenyl ring at the 3-position, whereas the most potent published derivative, NPD4456, carries a 2,5-dimethoxyphenyl substituent that introduces two hydrogen-bond acceptors and increases steric bulk. In the Ong et al. (2011) SAR study, the unsubstituted phenyl analogue served as the starting point for lead optimization; the 2,5-dimethoxy substitution was introduced specifically to enhance potency, indicating that the unsubstituted compound is the less potent but mechanistically cleaner pharmacophoric baseline. Quantitative potency data for the unsubstituted compound are not reported in isolation in the primary publication, but the SAR progression demonstrates that the dimethoxy motif improves yeast-based Vpr cell-cycle arrest inhibition by a factor sufficient to drive selection of NPD4456 for further development [1].

HIV-1 Vpr inhibitor 3-phenylcoumarin SAR pharmacophore mapping

Dimethylcarbamate vs. Morpholine Carboxylate at the 7-Position: Pharmacophoric Stringency

The 7-dimethylcarbamate is the only ester group retained across all active derivatives in the Ong et al. (2011) SAR series, whereas the morpholine carboxylate analogue (CAS 548764-96-1) has not been reported in the Vpr inhibition literature. This suggests that the N,N-dimethyl substitution is critical for productive binding to the hydrophobic Vpr pocket identified via mutagenesis (residues Glu-25 and Gln-65). The morpholine carboxylate introduces a cyclic tertiary amine with different steric and electronic properties, which is predicted to disrupt the shape complementarity required for competitive Vpr binding [1]. Direct comparative IC50 data between the two 7-position variants are not available in the public domain.

HIV-1 Vpr pharmacology dimethylcarbamate pharmacophore coumarin ester SAR

Target Engagement Specificity: Vpr vs. Off-Target Coumarin Pharmacology

Various coumarin esters, including certain 7-substituted 4-methylcoumarins, have been reported as inhibitors of N-acylethanolamine acid amidase (NAAA) with IC50 values in the 6–160 nM range [1][2]. The target compound (4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate) has not been explicitly profiled against NAAA in publicly available data. The structurally distinct 3-substitution pattern (phenyl vs. the 3-unsubstituted or 3-alkyl coumarins active against NAAA) suggests differential target selectivity: the 3-phenyl group is a determinant for Vpr binding, whereas NAAA-active coumarins typically lack this substitution. This chemical differentiation implies that the unsubstituted 3-phenyl dimethylcarbamate may offer a cleaner Vpr-targeted pharmacological profile compared to generic coumarin esters that engage multiple targets.

target engagement NAAA inhibition coumarin selectivity

Lipophilicity and Permeability: Physicochemical Differentiation from Dimethoxylated Analogues

The target compound (C19H17NO4, MW 323.34) lacks the two methoxy groups present on NPD4456 (C21H21NO6, MW 383.40). This results in a lower calculated logP and reduced hydrogen-bond acceptor count, which can translate into improved aqueous solubility and altered cell permeability. While experimentally determined logP and permeability coefficients have not been published for either compound, the structural simplification inherent to the unsubstituted phenyl analogue is advantageous for use as a permeability or solubility benchmark in lead optimization campaigns, where NPD4456's higher lipophilicity may obscure structure–property relationship trends .

logP cell permeability drug-likeness

Availability of the Unsubstituted Phenyl Scaffold for Custom SAR Derivatization

The target compound is commercially available at >95% purity (e.g., Chemeenu CM890391), making it accessible as a synthetic building block for further derivatization . The unsubstituted 3-phenyl ring provides a synthetic handle for late-stage functionalization (e.g., halogenation, nitration, or cross-coupling) to generate focused SAR libraries. In contrast, NPD4456 (CAS 859668-98-7) is sold primarily as a biological tool compound, and its 2,5-dimethoxyphenyl group is less amenable to straightforward diversification. This positions the target compound as the preferred entry point for laboratories designing novel Vpr inhibitor series.

chemical probe synthesis building block procurement SAR expansion

Optimal Research Applications for 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate Based on Quantitative Differentiation Evidence


HIV-1 Vpr Pharmacophore Baseline in Yeast Cell-Cycle Arrest Assays

The compound serves as the minimal pharmacophoric control in Vpr-dependent yeast cell-cycle arrest assays. Because it was the initial hit identified in the RIKEN NPDepo HTS [1], its inclusion as a reference compound allows researchers to calibrate the activity of newly synthesized derivatives against the original unsubstituted 3-phenyl benchmark, enabling quantitative assessment of potency gains conferred by aromatic substitution.

Vpr Binding Site Mapping via Mutagenesis Studies

Direct binding of this chemotype to a hydrophobic region of Vpr (around residues Glu-25 and Gln-65) was demonstrated using NPD4456-bead pull-down assays [1]. The unsubstituted phenyl analogue can be employed in parallel with substituted derivatives to dissect the contribution of aromatic ring electronics to the binding interaction, providing crucial information for structure-based design of novel Vpr antagonists.

Medicinal Chemistry Lead Optimization Starting Point

As a commercially available building block , the unsubstituted 3-phenyl scaffold is ideally suited for systematic SAR campaigns. Its synthetic accessibility and the presence of an unsubstituted phenyl ring enable iterative functionalization to explore substitution vectors that improve Vpr inhibitory potency, metabolic stability, or selectivity over related coumarin targets such as NAAA [2].

Physicochemical Property Benchmarking for Coumarin-Based Vpr Inhibitors

With a lower molecular weight and predicted lipophilicity compared to dimethoxylated analogues such as NPD4456, this compound can serve as a baseline for measuring the impact of substituents on solubility, permeability, and plasma protein binding . Such measurements are critical for advancing Vpr inhibitors from biochemical hit to cell-active lead compound.

Quote Request

Request a Quote for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.